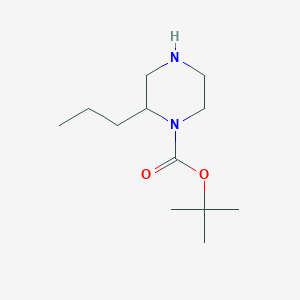

tert-Butyl 2-propylpiperazine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 2-propylpiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-propylpiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-propylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTGOQORCFQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619631 | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027511-67-6 | |

| Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic pathway for (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The piperazine motif is a privileged scaffold in drug discovery, and the ability to introduce stereospecific substitutions at the 2-position is crucial for exploring structure-activity relationships and developing novel therapeutics. This document outlines a practical and scalable synthetic route, starting from readily available α-amino acids, and provides detailed experimental protocols and quantitative data to support its implementation in a research and development setting.

Introduction

Chirally pure 2-substituted piperazines are important structural motifs found in a wide array of pharmacologically active compounds.[1] The synthesis of these molecules in an enantiomerically pure form is a significant challenge in synthetic organic chemistry. This guide focuses on a robust and well-documented pathway for the preparation of (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a versatile intermediate for further chemical elaboration. The presented methodology offers a practical approach for obtaining this compound on a multigram scale.[1]

Overall Synthetic Pathway

The synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate can be achieved through a multi-step sequence starting from the corresponding α-amino acid, in this case, (S)-norvaline. The key transformation involves the formation of an orthogonally bis-protected chiral 1,2-diamine, followed by an aza-Michael addition to generate the piperazine ring.[1]

Figure 1. Overall synthetic workflow for (S)-tert-butyl 2-propylpiperazine-1-carboxylate.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of (S)-tert-butyl 2-propylpiperazine-1-carboxylate, adapted from established literature.[1]

Step 1: Boc-Protection of (S)-Norvaline

Reaction: (S)-Norvaline is protected with a tert-butyloxycarbonyl (Boc) group to yield (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid.

Procedure:

-

To a solution of (S)-norvaline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids are dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with diethyl ether (2 x 50 mL).

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound.

Step 2: Reduction of the Carboxylic Acid

Reaction: The carboxylic acid of Boc-protected norvaline is reduced to the corresponding primary alcohol.

Procedure:

-

Dissolve (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C.

-

Add borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate.

Step 3: Mesylation and Azidation

Reaction: The primary alcohol is converted to an azide via a mesylate intermediate.

Procedure:

-

Dissolve (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise and stir the mixture at 0 °C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (S)-tert-butyl (1-azidopentan-2-yl)carbamate.

Step 4: Reduction of the Azide

Reaction: The azide is reduced to the primary amine.

Procedure:

-

Dissolve (S)-tert-butyl (1-azidopentan-2-yl)carbamate (1.0 eq) in methanol.

-

Add palladium on activated carbon (10% Pd/C, 0.1 eq by weight).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite® and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl (1-aminopentan-2-yl)carbamate.

Step 5: Nosyl Protection

Reaction: The primary amine is protected with a 2-nitrobenzenesulfonyl (nosyl) group.

Procedure:

-

Dissolve (S)-tert-butyl (1-aminopentan-2-yl)carbamate (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C.

-

Add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the orthogonally protected diamine.

Step 6: Aza-Michael Addition and Deprotection

Reaction: The nosyl-protected diamine undergoes an aza-Michael addition with an in-situ generated vinyl diphenyl sulfonium salt, followed by deprotection of the nosyl group to form the piperazine ring.[1]

Procedure:

-

To a solution of 2-bromoethyl-diphenylsulfonium triflate (1.2 eq) in acetonitrile, add the orthogonally protected diamine (1.0 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 60 °C for 12 hours.

-

Cool the reaction to room temperature and filter off the solids.

-

Concentrate the filtrate and dissolve the residue in DMF.

-

Add thiophenol (3.0 eq) and potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 3 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 2-propylpiperazine-1-carboxylate.

Quantitative Data Summary

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on reaction scale and specific conditions.

| Step | Product | Starting Material | Typical Yield (%) | Reference |

| 1 | (S)-2-((tert-Butoxycarbonyl)amino)-pentanoic acid | (S)-Norvaline | >95 | General Procedure |

| 2 | (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | (S)-2-((tert-Butoxycarbonyl)amino)-pentanoic acid | 85-95 | [1] |

| 3 | (S)-tert-Butyl (1-azidopentan-2-yl)carbamate | (S)-tert-Butyl (1-hydroxypentan-2-yl)carbamate | 80-90 (over two steps) | [1] |

| 4 | (S)-tert-Butyl (1-aminopentan-2-yl)carbamate | (S)-tert-Butyl (1-azidopentan-2-yl)carbamate | >95 | [1] |

| 5 | Orthogonally Protected Diamine | (S)-tert-Butyl (1-aminopentan-2-yl)carbamate | 90-98 | [1] |

| 6 | (S)-tert-Butyl 2-propylpiperazine-1-carboxylate | Orthogonally Protected Diamine | 70-85 | [1] |

Alternative Synthetic Strategies

While the presented pathway is robust, other methods for the asymmetric synthesis of 2-substituted piperazines exist. These include:

-

Catalytic Asymmetric Allylic Alkylation: This method allows for the synthesis of enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[2][3]

-

Asymmetric Lithiation: Direct functionalization of an N-Boc piperazine ring can be achieved through asymmetric lithiation using a chiral ligand like (-)-sparteine, followed by trapping with an electrophile.[4][5]

-

One-Pot Synthesis from Amino Acids: An efficient one-pot procedure involving an Ugi-4 component reaction, Boc-deprotection, intramolecular cyclization, and final reduction has been reported for the synthesis of enantiomerically pure N-protected-α-substituted piperazines.[6]

Figure 2. Logical workflows for alternative asymmetric syntheses of substituted piperazines.

Conclusion

This technical guide has detailed a practical and scalable synthetic pathway for (S)-tert-butyl 2-propylpiperazine-1-carboxylate, a key intermediate for drug discovery and development. The described multi-step synthesis, starting from (S)-norvaline, provides a reliable method for accessing this valuable chiral building block. The inclusion of detailed experimental protocols and a summary of quantitative data aims to facilitate the implementation of this synthesis in a laboratory setting. Furthermore, an overview of alternative synthetic strategies provides a broader context for the synthesis of enantiomerically pure 2-substituted piperazines.

References

- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

tert-Butyl 2-propylpiperazine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-propylpiperazine-1-carboxylate is a chiral heterocyclic compound belonging to the N-Boc protected piperazine family. Piperazine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including approved drugs. The piperazine ring can influence a molecule's basicity, polarity, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties. The N-Boc protecting group allows for selective functionalization at the second nitrogen atom, making it a valuable building block in the synthesis of complex pharmaceutical agents. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and safety considerations for tert-Butyl 2-propylpiperazine-1-carboxylate.

Chemical and Physical Properties

Quantitative data for tert-Butyl 2-propylpiperazine-1-carboxylate is limited. The following tables summarize available computed data for the (R) and (S) enantiomers, alongside experimental data for the closely related compound, 1-Boc-piperazine, to provide a comparative reference.

Table 1: General and Physical Properties

| Property | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | 1-Boc-piperazine (for comparison) |

| Molecular Formula | C₁₂H₂₄N₂O₂[1] | C₁₂H₂₄N₂O₂[2][3] | C₉H₁₈N₂O₂[4] |

| Molecular Weight | 228.33 g/mol [1][5] | 228.33 g/mol [2] | 186.25 g/mol [4] |

| CAS Number | 1212252-88-4[1][5] | 888972-67-6[3] | 57260-71-6 |

| Appearance | - | Powder (inferred)[6] | White or yellowish crystal[7] |

| Melting Point | - | - | 43-47 °C |

| Boiling Point | 303.9 ± 17.0 °C (Predicted)[5] | 303.9 °C at 760 mmHg (Predicted)[] | 258 °C at 760 mmHg[7] |

| Density | 0.972 g/cm³ (Predicted)[5] | 0.972 g/cm³ (Predicted)[] | 1.03 g/cm³[7] |

| Purity | - | ≥98%[2] | 97% |

Table 2: Solubility and Partition Coefficient

| Property | tert-Butyl (2R)-2-propylpiperazine-1-carboxylate | 1-Boc-piperazine (for comparison) |

| XLogP3 | 1.8 (Computed)[1] | 0.5 (Computed)[4] |

| Solubility | No experimental data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Soluble in organic solvents. |

Spectral Data Analysis

No specific experimental spectral data for tert-Butyl 2-propylpiperazine-1-carboxylate were found in the reviewed literature. The expected spectral characteristics can be inferred from data published for analogous N-Boc protected piperazine derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the 2.5-4.0 ppm range), and signals corresponding to the propyl group (a triplet for the methyl group and multiplets for the methylene groups).

-

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the Boc group around 155 ppm, signals for the tert-butyl group's quaternary and methyl carbons (around 80 and 28 ppm, respectively), and distinct signals for the carbons of the piperazine ring and the propyl substituent.

-

IR Spectroscopy: The infrared spectrum should display a strong absorption band for the urethane carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations for the aliphatic protons would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Experimental Protocols

Plausible Synthesis of tert-Butyl 2-propylpiperazine-1-carboxylate

This protocol describes a potential two-step synthesis starting from 2-propylpiperazine.

Step 1: Synthesis of 2-Propylpiperazine (if not commercially available)

A common method for synthesizing substituted piperazines involves the cyclization of appropriate precursors. For 2-propylpiperazine, this could involve the reduction of a corresponding pyrazine derivative or a multi-step synthesis from chiral amino acid precursors.

Step 2: N-Boc Protection of 2-Propylpiperazine

Materials:

-

2-Propylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-propylpiperazine (1.0 eq) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure tert-Butyl 2-propylpiperazine-1-carboxylate.

Visualizations

Synthetic Pathway Diagram

Caption: Plausible synthetic pathway for tert-Butyl 2-propylpiperazine-1-carboxylate.

Biological and Pharmacological Context

While many piperazine derivatives exhibit significant biological activity, no specific pharmacological studies or signaling pathway analyses for tert-Butyl 2-propylpiperazine-1-carboxylate have been identified in the public domain. However, related structures are known to be active as histamine H3 receptor ligands, which have potential applications in treating neurological and cognitive disorders.[11] The title compound is primarily considered a chiral building block for the synthesis of more complex and potentially bioactive molecules.[12] Its utility lies in providing a scaffold that can be further elaborated to explore structure-activity relationships in drug discovery programs.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).

-

In case of contact:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Hazards: Based on related compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation.[4]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this chemical.

Conclusion

tert-Butyl 2-propylpiperazine-1-carboxylate is a valuable chiral intermediate for organic synthesis, particularly in the field of drug discovery. While specific experimental data on its chemical and biological properties are scarce, its structural similarity to well-characterized N-Boc piperazine derivatives allows for a reasonable estimation of its reactivity and handling requirements. Further research is needed to fully characterize this compound and explore its potential applications in medicinal chemistry.

References

- 1. (R)-1-Boc-2-propyl-piperazine | C12H24N2O2 | CID 24820503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cenmed.com [cenmed.com]

- 3. tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride | CAS 888972-67-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. (S)-2-PROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.888972-67-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 7. lifechempharma.com [lifechempharma.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. fishersci.com [fishersci.com]

Structural Analysis of 1-Boc-2-propylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 1-Boc-2-propylpiperazine (tert-butyl 2-propylpiperazine-1-carboxylate). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, such as 1-Boc-2-methylpiperazine, and established principles of conformational analysis and spectroscopic techniques for substituted piperazines. The methodologies and expected outcomes detailed herein serve as a robust framework for the synthesis, characterization, and structural elucidation of 1-Boc-2-propylpiperazine and similar derivatives.

Introduction

1-Boc-2-propylpiperazine is a substituted piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a propyl group at the C2 position of the piperazine ring. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds. The presence and conformation of substituents on the piperazine ring are critical for biological activity, influencing factors such as receptor binding affinity and pharmacokinetic properties. A thorough structural analysis is therefore essential for understanding its chemical behavior and potential applications in drug discovery and development.

This guide covers the key aspects of its structural analysis, including its synthesis, spectroscopic characterization (NMR, IR, and Mass Spectrometry), and crystallographic and conformational analysis.

Synthesis

The synthesis of 1-Boc-2-propylpiperazine can be achieved through a variety of established methods for the mono-N-Boc protection and C2-alkylation of piperazine. A common and effective approach involves the reductive amination of a suitable precursor.

General Synthesis Pathway

A plausible synthetic route to 1-Boc-2-propylpiperazine is outlined below. This pathway involves the initial formation of a pyrazine precursor, followed by reduction and subsequent N-Boc protection.

Caption: Proposed synthesis pathway for 1-Boc-2-propylpiperazine.

Experimental Protocol: Synthesis of 1-Boc-2-alkylpiperazines (General Procedure)

This protocol is a general representation and may require optimization for the specific synthesis of 1-Boc-2-propylpiperazine.

-

Synthesis of 2-Alkylpiperazine: A suitable pyrazine derivative (e.g., 2-propylpyrazine) is dissolved in an appropriate solvent (e.g., ethanol or methanol).

-

A reducing agent, such as sodium borohydride or catalytic hydrogenation (e.g., H2 over Palladium on carbon), is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.

-

The reaction mixture is worked up by quenching the excess reducing agent, followed by extraction and purification to yield the 2-alkylpiperazine.

-

N-Boc Protection: The synthesized 2-alkylpiperazine is dissolved in a solvent like dichloromethane or tetrahydrofuran.

-

A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O).

-

The reaction is stirred at room temperature until the starting material is consumed.

-

The reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the pure 1-Boc-2-alkylpiperazine.

Spectroscopic Analysis

Spectroscopic methods are fundamental to the structural elucidation of 1-Boc-2-propylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the lack of specific data for 1-Boc-2-propylpiperazine, the following table summarizes representative ¹H and ¹³C NMR data for the closely related analog, 1-Boc-2-methylpiperazine.[1] The chemical shifts for the propyl group in the target molecule would differ accordingly.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C(CH₃)₃ | 1.45 (s, 9H) | 28.7 |

| C(CH₃)₃ | - | 78.9 |

| Piperazine-H | 3.90 – 3.81 (m, 1H) | - |

| Piperazine-H | 3.39 – 3.28 (m, 2H) | - |

| Piperazine-C | - | 52.9 |

| Piperazine-C | - | 46.4 |

| CH₃ | 1.14 (d, J = 6.3 Hz, 3H) | 20.7 |

| NH | Not explicitly reported | - |

Data for 1-Boc-2-methylpiperazine in CDCl₃.[1]

Expected NMR Features for 1-Boc-2-propylpiperazine:

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the propyl group (a triplet for the methyl, a multiplet for the methylene adjacent to the methyl, and another multiplet for the methylene attached to the piperazine ring), and complex multiplets for the piperazine ring protons. The chemical shifts of the piperazine protons would be influenced by the presence of the Boc and propyl groups and the conformational dynamics of the ring.

-

¹³C NMR: The spectrum would display signals for the carbons of the Boc group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the propyl group, and the piperazine ring. The chemical shifts of the piperazine carbons would indicate the presence of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (broad) |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1680 - 1700 |

| C-N Stretch | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak (M⁺): For C₁₂H₂₄N₂O₂, the expected monoisotopic mass is approximately 228.18 g/mol .

-

Fragmentation: Common fragmentation patterns would involve the loss of the Boc group (a fragment at M-100 or M-56) and cleavage of the propyl group or the piperazine ring.

Crystallographic and Conformational Analysis

The three-dimensional structure of 1-Boc-2-propylpiperazine is crucial for understanding its interactions with biological targets.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the solid-state conformation. While no specific crystallographic data for 1-Boc-2-propylpiperazine is available, studies on other substituted piperazines have shown that the piperazine ring typically adopts a chair conformation.[2][3] The substituents can occupy either axial or equatorial positions, and the preferred conformation will depend on steric and electronic factors.

Conformational Analysis in Solution

In solution, the piperazine ring can undergo conformational inversion. The presence of bulky substituents like the Boc and propyl groups can influence the rate of this inversion and the equilibrium between different conformers.

Dynamic NMR studies on similar N-substituted piperazines have shown that the rotation around the N-C(O) amide bond of the Boc group can be restricted, leading to the observation of distinct rotamers at lower temperatures.[4][5] Similarly, the chair-to-chair interconversion of the piperazine ring can also be slow on the NMR timescale, resulting in complex spectra.[4]

Caption: Conformational dynamics in 1-Boc-2-propylpiperazine.

Experimental Workflow for Structural Analysis

A typical workflow for the comprehensive structural analysis of a newly synthesized batch of 1-Boc-2-propylpiperazine is depicted below.

Caption: A typical experimental workflow for structural analysis.

Conclusion

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (S)-1-N-Boc-2-propylpiperazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-1-N-Boc-2-propylpiperazine, a key building block in medicinal chemistry. This document details its identification, physicochemical properties, and synthesis, and explores its role in the development of novel therapeutics, particularly as a CXCR4 antagonist.

Core Identification

(S)-1-N-Boc-2-propylpiperazine , also known by its systematic IUPAC name (S)-tert-butyl 2-propylpiperazine-1-carboxylate , is a chiral heterocyclic compound. Its structure features a piperazine ring substituted with a propyl group at the second position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This mono-protection strategy is crucial for its utility in multi-step organic synthesis, allowing for selective functionalization at the unprotected secondary amine.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 888972-67-6 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Synonyms | (S)-tert-Butyl 2-propylpiperazine-1-carboxylate, (S)-1-Boc-2-propylpiperazine |

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-1-N-Boc-2-propylpiperazine is essential for its handling, reaction optimization, and formulation. While experimental data for some properties of this specific compound are not widely published, data for analogous compounds provide valuable insights.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Likely a solid or oil | General observation for similar compounds[1] |

| Boiling Point | Predicted: 303.9°C at 760 mmHg | For the isomeric (S)-tert-Butyl 3-propylpiperazine-1-carboxylate |

| Density | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethanol) | General property of N-Boc protected piperazines[1] |

Synthesis and Experimental Protocols

The synthesis of (S)-1-N-Boc-2-propylpiperazine typically involves the selective protection of one of the nitrogen atoms of (S)-2-propylpiperazine. A general and widely adopted method for the mono-N-Boc protection of piperazines is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

General Synthetic Workflow

The synthesis can be conceptualized as a straightforward protection reaction.

Caption: General synthetic scheme for the preparation of (S)-1-N-Boc-2-propylpiperazine.

Detailed Experimental Protocol (Hypothetical, based on similar syntheses)

This protocol is based on established procedures for the N-Boc protection of similar piperazine derivatives and should be adapted and optimized for specific laboratory conditions.

Materials:

-

(S)-2-propylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-2-propylpiperazine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the stirred solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-N-Boc-2-propylpiperazine.

Characterization

Expected Spectral Data:

-

¹H NMR: The spectrum would show characteristic signals for the propyl group (a triplet and two multiplets), the piperazine ring protons (a series of multiplets), and a singlet for the nine equivalent protons of the Boc group.

-

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the propyl group, the piperazine ring, and the Boc group (including the quaternary carbon and the methyl carbons).

-

FT-IR: The spectrum would exhibit characteristic absorption bands for N-H stretching (from the secondary amine), C-H stretching (aliphatic), and a strong C=O stretching band from the carbamate group of the Boc protecting group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺.

Role in Drug Discovery: CXCR4 Antagonism

Piperazine derivatives are a cornerstone in modern drug discovery, with many approved drugs containing this versatile scaffold.[2] The piperazine moiety can influence a molecule's physicochemical properties, such as solubility and basicity, and can act as a scaffold to orient pharmacophoric groups for optimal target interaction.[2]

(S)-1-N-Boc-2-propylpiperazine serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of antagonists for the C-X-C chemokine receptor type 4 (CXCR4).[3][4] CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12 (also known as SDF-1), activates several downstream signaling pathways.[3] These pathways are implicated in various physiological processes, including cell proliferation, survival, and migration.[3] Dysregulation of the CXCR4/CXCL12 axis is associated with various diseases, including cancer metastasis and HIV entry into host cells.[3][5]

The development of CXCR4 antagonists is a significant area of research. N-propyl piperazine side chains have been identified as key structural motifs in potent and selective CXCR4 antagonists with improved drug-like properties.[4]

CXCR4 Signaling Pathway and Point of Intervention

The binding of CXCL12 to CXCR4 initiates a cascade of intracellular events. Antagonists containing the N-propyl piperazine moiety, synthesized from intermediates like (S)-1-N-Boc-2-propylpiperazine, block this interaction.

Caption: Simplified diagram of the CXCR4 signaling pathway and the inhibitory action of N-propyl piperazine-based antagonists.

The experimental workflow for evaluating the efficacy of such antagonists often involves in vitro assays to measure the inhibition of CXCL12-induced cellular responses.

Caption: A typical experimental workflow for the in vitro evaluation of CXCR4 antagonists.

Conclusion

(S)-1-N-Boc-2-propylpiperazine is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly pronounced in the development of CXCR4 antagonists, a promising class of drugs for the treatment of cancer and other diseases. The straightforward synthesis of this intermediate, coupled with the significant biological activity of its derivatives, underscores its importance in contemporary drug discovery and development. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. petalheadexim.com [petalheadexim.com]

- 2. t-Butyl 1-piperaziencarboxylate [webbook.nist.gov]

- 3. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-butyl 2-propylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical and chemical properties of tert-butyl 2-propylpiperazine-1-carboxylate. This compound is a substituted N-Boc-piperazine derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the piperazine scaffold in numerous biologically active molecules. This document summarizes key identifiers, predicted physicochemical properties, and general synthetic and analytical methodologies relevant to this class of compounds. It is important to note that while general information for related structures is available, specific experimental data for tert-butyl 2-propylpiperazine-1-carboxylate is limited in publicly accessible literature.

Introduction

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs targeting various biological receptors. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making N-Boc-piperazine derivatives valuable intermediates in the synthesis of complex pharmaceutical agents. The 2-propyl substitution on the piperazine ring introduces a specific lipophilic character and stereocenter, which can be crucial for modulating the pharmacological and pharmacokinetic properties of a final drug candidate.

This guide focuses on the core physical and chemical characteristics of tert-butyl 2-propylpiperazine-1-carboxylate, providing a foundational understanding for researchers working with this or structurally related molecules.

Chemical and Physical Properties

Detailed experimental data for tert-butyl 2-propylpiperazine-1-carboxylate is not widely available. The following tables summarize key identifiers and predicted properties for the (R)-enantiomer.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 2-propylpiperazine-1-carboxylate |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol [1] |

| CAS Number (S)-enantiomer HCl salt | 888972-67-6 |

| CAS Number (R)-enantiomer | 1212252-88-4[1] |

Table 2: Predicted Physicochemical Properties of (R)-tert-butyl 2-propylpiperazine-1-carboxylate

| Property | Predicted Value |

| Boiling Point | 303.9 ± 17.0 °C[1] |

| Density | 0.972 g/cm³[1] |

| pKa | 8.49 ± 0.40[1] |

Note: These values are predictions and have not been experimentally verified in the reviewed literature.

Synthesis and Reactivity

General Synthetic Approach: N-Boc Protection

The synthesis of tert-butyl 2-propylpiperazine-1-carboxylate would typically involve the N-Boc protection of 2-propylpiperazine. This is a standard procedure in organic synthesis.

Experimental Workflow: General N-Boc Protection

Caption: General workflow for the N-Boc protection of 2-propylpiperazine.

Key Chemical Reactions

The chemical reactivity of tert-butyl 2-propylpiperazine-1-carboxylate is primarily dictated by the two nitrogen atoms of the piperazine ring.

-

N-H Deprotonation and Alkylation/Acylation: The unprotected secondary amine is nucleophilic and can be deprotonated with a suitable base, followed by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N4 position.

-

Boc-Group Deprotection: The Boc protecting group is stable under many reaction conditions but can be readily removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to yield the free 2-propylpiperazine.

Logical Relationship of Key Reactions

Caption: Key reaction pathways for tert-butyl 2-propylpiperazine-1-carboxylate.

Experimental Protocols

While a specific, validated protocol for the synthesis and purification of tert-butyl 2-propylpiperazine-1-carboxylate is not available in the reviewed literature, a general procedure can be adapted from methods used for similar N-Boc protected piperazines.

Illustrative Synthesis Protocol

This is a generalized, illustrative protocol and should be optimized for the specific substrate.

-

Reaction Setup: To a solution of 2-propylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 eq).

-

Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-propylpiperazine-1-carboxylate.

General Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

Mass Spectrometry (MS): Mass spectral data would be obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound.

Role in Signaling Pathways and Drug Development

Specific studies on the biological activity of tert-butyl 2-propylpiperazine-1-carboxylate or its direct involvement in signaling pathways have not been identified in the public domain. However, the broader class of 2-substituted piperazine derivatives are intermediates in the synthesis of compounds targeting a variety of receptors and enzymes. The propyl group can influence binding affinity and selectivity for the target protein, as well as modulate physicochemical properties like lipophilicity, which is critical for drug absorption, distribution, metabolism, and excretion (ADME).

Workflow for Drug Discovery Intermediate

Caption: The role of the title compound as an intermediate in a typical drug discovery workflow.

Conclusion

References

Synthesis of tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride, a valuable building block in medicinal chemistry. The synthesis is presented as a three-step process, commencing with the formation of the core piperazine ring, followed by regioselective N-Boc protection, and concluding with the formation of the hydrochloride salt. This guide offers detailed experimental protocols, quantitative data where available from analogous transformations, and visualizations to aid in the understanding of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of tert-butyl 2-propylpiperazine-1-carboxylate hydrochloride can be efficiently achieved through a three-step sequence:

-

Synthesis of 2-propylpiperazine: The piperazine core is constructed via a reductive amination reaction. This method offers good control over the introduction of the propyl substituent at the C2 position of the piperazine ring.

-

N-Boc Protection: The secondary amine of 2-propylpiperazine is selectively protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy to allow for further selective functionalization at the remaining NH group if required.

-

Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt to improve its stability and handling properties.

The overall synthetic pathway is depicted below:

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-Propylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 2-propylpiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The focus is on identifying the key starting materials and providing detailed experimental protocols for a viable synthetic route.

Introduction

Tert-butyl 2-propylpiperazine-1-carboxylate is a chiral monosubstituted piperazine derivative. The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide range of therapeutic agents. The presence of a propyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for precise structural modifications, making this compound a key intermediate in the synthesis of complex pharmaceutical molecules. This guide will focus on a robust and well-precedented synthetic strategy commencing from the readily available chiral amino acid, L-norvaline.

Synthetic Strategy Overview

The most reliable and stereospecific synthesis of tert-butyl 2-propylpiperazine-1-carboxylate involves a multi-step sequence starting from L-norvaline. This approach establishes the desired stereochemistry at the C2 position of the piperazine ring early in the synthesis. The general workflow involves the reduction of the amino acid to an amino alcohol, followed by a series of protection and activation steps to facilitate the cyclization into the piperazine ring, and finally, Boc protection.

An alternative, though potentially less selective, method involves the direct alkylation of a pre-formed piperazine ring. However, controlling the position and degree of alkylation can be challenging, often leading to a mixture of products.

This guide will detail the experimental protocol for the synthesis starting from L-norvaline.

Starting Materials and Reagents

The following table summarizes the primary starting materials and key reagents required for the synthesis of tert-butyl 2-propylpiperazine-1-carboxylate via the L-norvaline route.

| Material | Formula | Molecular Weight ( g/mol ) | Role |

| L-Norvaline | C₅H₁₁NO₂ | 117.15 | Chiral precursor |

| Lithium aluminum hydride (LAH) | LiAlH₄ | 37.95 | Reducing agent |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Boc-protecting agent |

| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating agent |

| Ammonia | NH₃ | 17.03 | Cyclization reagent |

| Sodium bicarbonate | NaHCO₃ | 84.01 | Base |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | Drying agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | Solvent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |

| Methanol | CH₃OH | 32.04 | Solvent |

Experimental Protocol: Synthesis from L-Norvaline

This section provides a detailed, step-by-step experimental protocol for the synthesis of tert-butyl 2-propylpiperazine-1-carboxylate.

Step 1: Reduction of L-Norvaline to (S)-2-Aminopentan-1-ol

-

A solution of L-norvaline (1 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining the temperature below 20 °C.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-2-aminopentan-1-ol as a crude oil, which can be used in the next step without further purification.

Step 2: N-Boc Protection of (S)-2-Aminopentan-1-ol

-

To a solution of (S)-2-aminopentan-1-ol (1 eq.) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in DCM dropwise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate.

Step 3: Chlorination of the Hydroxyl Group

-

To a solution of tert-butyl ((S)-1-hydroxypentan-2-yl)carbamate (1 eq.) in DCM at 0 °C is added thionyl chloride (1.2 eq.) dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give tert-butyl ((S)-1-chloropentan-2-yl)carbamate.

Step 4: Cyclization to form 2-Propylpiperazine

-

The crude tert-butyl ((S)-1-chloropentan-2-yl)carbamate is dissolved in methanol and transferred to a pressure vessel.

-

The vessel is cooled to -78 °C, and liquid ammonia is condensed into the vessel.

-

The vessel is sealed and heated to 80-100 °C for 24-48 hours.

-

After cooling to room temperature, the vessel is carefully opened, and the excess ammonia and methanol are evaporated.

-

The resulting residue contains crude (S)-2-propylpiperazine.

Step 5: N-Boc Protection of 2-Propylpiperazine

-

The crude (S)-2-propylpiperazine is dissolved in a mixture of DCM and water.

-

Sodium bicarbonate (2.5 eq.) is added, followed by the dropwise addition of a solution of Boc₂O (1.1 eq.) in DCM at 0 °C.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield tert-butyl (S)-2-propylpiperazine-1-carboxylate.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic route starting from L-norvaline.

Caption: Synthetic pathway for tert-butyl 2-propylpiperazine-1-carboxylate from L-norvaline.

Conclusion

The synthesis of tert-butyl 2-propylpiperazine-1-carboxylate is a critical process for the development of novel therapeutics. The route starting from the chiral amino acid L-norvaline offers a reliable and stereocontrolled method to access this important building block. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the efficient production of this key intermediate for further chemical exploration. Careful execution of each step, along with appropriate analytical monitoring, is crucial for achieving high yields and purity of the final product.

(S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester: A Technical Guide on its Role as a Synthetic Intermediate in Drug Discovery

(S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester is a chiral heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. While this molecule itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial intermediate in the construction of more complex molecules with diverse pharmacological activities. This technical guide will explore the synthetic utility of this compound, the general biological significance of the piperazine scaffold, and the role of the tert-butoxycarbonyl (Boc) protecting group in facilitating multi-step syntheses.

The piperazine ring is a prevalent structural motif in a wide array of approved drugs and clinical candidates, valued for its ability to introduce desirable physicochemical properties.[1][2] These properties include improved aqueous solubility and the ability to engage in multiple hydrogen bond interactions, which can enhance target binding and oral bioavailability.[2] The piperazine scaffold is found in drugs with applications across numerous therapeutic areas, including but not limited to:

-

Antipsychotics (e.g., Olanzapine)[2]

-

Antidepressants

-

Antihistamines

-

Antimicrobials (e.g., Enrofloxacin)[2]

-

Anticancer agents

The specific compound, (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester, features a propyl group at the 2-position of the piperazine ring, which introduces a chiral center. This stereochemistry can be critical for achieving selective interactions with biological targets. The tert-butyl ester, commonly referred to as a Boc protecting group, is attached to one of the nitrogen atoms of the piperazine ring. This group is instrumental in synthetic chemistry for temporarily masking the reactivity of the amine, allowing for selective modification of other parts of the molecule.[3]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[4] The presence of the Boc group on the piperazine nitrogen allows for regioselective reactions at the unprotected nitrogen atom.

Experimental Workflow: Deprotection of Boc-Protected Piperazine

The following diagram illustrates a generalized workflow for the deprotection of a Boc-protected piperazine intermediate, a common step in the synthesis of a final active molecule.

Caption: Generalized workflow for Boc deprotection and subsequent functionalization.

Potential Signaling Pathways of Downstream Products

While (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester itself does not have a defined mechanism of action, the piperazine core it provides is a key component of molecules that modulate various signaling pathways. The final pharmacological activity is determined by the functional groups that are appended to the piperazine scaffold following the removal of the Boc group.

For instance, piperazine derivatives have been shown to act as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide.[5] Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic and anti-inflammatory effects.

Signaling Pathway: FAAH Inhibition

The diagram below illustrates the general mechanism of FAAH inhibition and its downstream consequences.

Caption: Simplified pathway of FAAH inhibition by a hypothetical piperazine derivative.

Additionally, other piperazine-containing compounds have demonstrated activity at various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of central nervous system disorders.[6]

Synthesis and Characterization

The synthesis of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester and related derivatives often involves multi-step synthetic routes. For example, the synthesis of substituted piperazines can be achieved through the hydrogenation of pyrazine precursors, followed by esterification and protection steps.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 888972-67-6 | [7] |

| Molecular Formula | C12H24N2O2 | Vendor Information |

| Appearance | Powder | [7] |

| Purity | ≥98% (HPLC) | [7] |

Note: Quantitative data regarding the biological activity of (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester is not available in the public domain, as it is primarily a synthetic intermediate.

Experimental Protocols

Detailed experimental protocols for the synthesis of specific piperazine derivatives are often proprietary or described in the patent literature. However, a general procedure for the synthesis of related piperazine carboxylates involves the reaction of a β-keto ester with N,N-dimethylformamide dimethyl acetal, followed by reaction with a substituted hydrazine to form the pyrazole ring, which can then be reduced and functionalized.[8]

Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates (A related synthesis) [8]

-

Preparation of β-enamino diketones: A solution of the corresponding l-(tert-butoxycarbonyl)piperidinecarboxylic acid in DCM is cooled to 0 °C. Meldrum's acid is added, followed by DMAP. EDC·HCl is then added in portions. The reaction mixture is warmed to room temperature and stirred for 16 hours. The solution is then diluted, washed, and purified.

-

Formation of the pyrazole ring: The resulting β-enamino diketone is reacted with an appropriate hydrazine in ethanol to yield the target tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates.

This is an illustrative example of a synthetic protocol for a related class of compounds and is not the direct synthesis for (S)-2-propyl-piperazine-1-carboxylic acid tert-butyl ester.

References

- 1. researchgate.net [researchgate.net]

- 2. connectjournals.com [connectjournals.com]

- 3. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. Biochemical and biological properties of 4-(3-phenyl-[1,2,4] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-2-PROPYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.888972-67-6 KAISA GROUP INC United States [kaisagroup.lookchem.com]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Key Structural Features of N-Boc-2-propylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides a powerful tool for selective functionalization, enabling the synthesis of diverse and complex derivatives.[3] This guide focuses on the key structural features of N-Boc-2-propylpiperazine derivatives, a class of compounds with significant potential in drug discovery, particularly for central nervous system (CNS) disorders and as antimicrobial agents.[4][5]

Core Synthesis and Structural Elucidation

The introduction of an alkyl substituent at the C-2 position of the piperazine ring is a key synthetic challenge. The most effective method for achieving this is through the directed α-lithiation of an N-Boc-N'-protected piperazine, followed by quenching with an appropriate electrophile.[6][7] This approach allows for the regioselective introduction of the propyl group.

General Synthetic Workflow

The synthesis of N-Boc-2-propylpiperazine derivatives typically follows a multi-step process that allows for diversification at both the N-1 and N-4 positions, as well as the C-2 position of the piperazine ring. The workflow begins with the protection of one of the piperazine nitrogens, followed by the introduction of the 2-propyl group, and then further functionalization and/or deprotection.

Experimental Protocols

Synthesis of N-Boc-N'-benzyl-2-propylpiperazine

This protocol is adapted from general procedures for the α-lithiation and alkylation of N-Boc protected piperazines.[6][7]

Materials:

-

N-Boc-N'-benzylpiperazine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

1-Iodopropane

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-Boc-N'-benzylpiperazine (1.0 eq) and TMEDA (2.4 eq) in anhydrous Et2O at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (2.4 eq) dropwise.

-

Stir the resulting solution at -78 °C for the duration determined by in situ IR spectroscopy to be optimal for lithiation (typically 1-3 hours).[8]

-

Add 1-iodopropane (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with Et2O (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N'-benzyl-2-propylpiperazine.

N'-Deprotection (Hydrogenolysis)

Materials:

-

N-Boc-N'-benzyl-2-propylpiperazine

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol or Ethanol

-

Hydrogen gas (H2)

Procedure:

-

Dissolve the N-Boc-N'-benzyl-2-propylpiperazine in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield N-Boc-2-propylpiperazine.

Boc-Deprotection

Materials:

-

N-Boc-2-propylpiperazine derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) or Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the N-Boc-2-propylpiperazine derivative in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until deprotection is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in water and basify with saturated aqueous NaHCO3 or NaOH solution until the pH is > 9.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to yield the deprotected 2-propylpiperazine derivative.

Biological Activity and Structure-Activity Relationships (SAR)

While specific quantitative data for N-Boc-2-propylpiperazine derivatives are not widely available in the public domain, the broader class of N-alkyl piperazine derivatives has shown significant activity as CXCR4 antagonists.[9] The CXCR4 receptor is a GPCR involved in cancer metastasis and inflammation, making it an important drug target.[9]

Representative Biological Data for N-propyl Piperazine Derivatives

The following table summarizes data for closely related N-propyl piperazine derivatives, which can serve as a proxy for understanding the potential biological activity of 2-propyl analogs.

| Compound ID | Structure | Target | Assay | IC50 (nM) |

| 16 | N-propyl-piperazine tetrahydroisoquinoline derivative | CXCR4 | SDF-1 induced calcium flux | 30 |

| 37 | N-propyl-piperazine benzimidazole derivative | CXCR4 | SDF-1 induced calcium flux | 22 |

| 44 | N'-ethyl-N-propyl-piperazine tetrahydroisoquinoline derivative | CXCR4 | SDF-1 induced calcium flux | 20 |

Data extracted from a study on CXCR4 antagonists.[9]

These data indicate that the N-propylpiperazine moiety is a key pharmacophore for potent CXCR4 antagonism. The introduction of a propyl group at the 2-position of the piperazine ring would introduce a new chiral center and alter the steric and electronic properties of the molecule, which could significantly impact its binding affinity and selectivity for its biological target. Further SAR studies would be required to elucidate the precise effects of the 2-propyl substitution.

Signaling Pathways

Arylpiperazine derivatives are well-known modulators of aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are crucial in the CNS.[10][11] The interaction of these ligands with GPCRs initiates a cascade of intracellular signaling events.

General GPCR Signaling Cascade

The binding of a ligand, such as a 2-propylpiperazine derivative, to a GPCR can trigger the exchange of GDP for GTP on the associated G-protein α-subunit. This leads to the dissociation of the G-protein into α and βγ subunits, which then modulate the activity of downstream effector proteins like adenylyl cyclase or phospholipase C. This in turn alters the levels of second messengers such as cAMP or IP3 and DAG, ultimately leading to a cellular response.

Conclusion

N-Boc-2-propylpiperazine derivatives represent a promising class of molecules for drug discovery. The key structural feature of the 2-propyl group, introduced via α-lithiation, provides a handle for modulating the steric and electronic properties of the piperazine scaffold. While specific biological data for these derivatives is sparse, the known activities of related piperazine compounds, particularly as CNS-active agents and GPCR modulators, highlight the potential of this underexplored chemical space. The synthetic protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the therapeutic potential of N-Boc-2-propylpiperazine derivatives.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] General Procedures for the Lithiation/Trapping of N-Boc Piperazines. | Semantic Scholar [semanticscholar.org]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]

- 11. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of tert-Butyl (2S)-2-propylpiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, analytical specifications, and a detailed synthetic route for tert-butyl (2S)-2-propylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Commercial Availability

tert-Butyl (2S)-2-propylpiperazine-1-carboxylate is commercially available, primarily as its hydrochloride salt, from a variety of chemical suppliers. The free base is also available, though less common. Researchers can source this compound in quantities ranging from milligrams to kilograms, with purities typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).

| Product Description | CAS Number | Typical Purity | Common Suppliers |

| tert-Butyl (2S)-2-propylpiperazine-1-carboxylate hydrochloride | 888972-67-6 | ≥98% (HPLC) | Sigma-Aldrich, ChemScene, BOC Sciences, various marketplace vendors[1][2] |

| tert-Butyl (2S)-2-propylpiperazine-1-carboxylate (Free Base) | 1217807-63-3 | ≥97% | Available through custom synthesis or select suppliers |

Table 1: Commercial Availability of tert-Butyl (2S)-2-propylpiperazine-1-carboxylate and its Hydrochloride Salt.

Analytical Specifications

Ensuring the quality and stereochemical integrity of chiral building blocks is paramount in drug development. Below are the typical analytical specifications for tert-butyl (2S)-2-propylpiperazine-1-carboxylate.

| Parameter | Specification | Method |

| Appearance | White to off-white solid or powder | Visual Inspection |

| Purity (HPLC) | ≥98% | Reverse-Phase HPLC |

| Enantiomeric Excess (ee) | ≥98% | Chiral HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Optical Rotation [α]D | Specific value dependent on concentration and solvent | Polarimetry |

Table 2: Typical Analytical Specifications for tert-Butyl (2S)-2-propylpiperazine-1-carboxylate.

Synthetic Pathway and Experimental Protocols

A plausible and efficient synthetic route to tert-butyl (2S)-2-propylpiperazine-1-carboxylate initiates from the commercially available and optically pure (S)-piperazine-2-carboxylic acid. The synthesis involves a four-step sequence: protection of the piperazine nitrogens, reduction of the carboxylic acid to a hydroxymethyl group, oxidation to the corresponding aldehyde, a Wittig reaction to form an alkene, and a final hydrogenation to yield the desired propyl side chain.

Caption: Synthetic pathway for tert-butyl (2S)-2-propylpiperazine-1-carboxylate.

Step 1: Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate

This initial step can be accomplished through a two-step process starting from a differentially protected piperazine-2-carboxylic acid derivative.

a) Synthesis of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

A detailed protocol for a similar reduction can be adapted. To a solution of (S)-4-benzyl 1-tert-butyl piperazine-1,4-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-THF complex (BH₃·THF, 1.5 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is carefully quenched by the dropwise addition of methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

b) Synthesis of tert-Butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate

To a solution of (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (1 equivalent) in methanol, palladium on activated carbon (10% w/w) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 3-5 hours.[3] Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield tert-butyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate as a white solid, which is often used in the next step without further purification.

Step 2: Oxidation to tert-Butyl (2S)-2-formylpiperazine-1-carboxylate